Oxyhydrastinine
Overview
Description
Oxyhydrastinine: is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It is a derivative of hydrastine, an alkaloid found in the plant Hydrastis canadensis. This compound is known for its antibacterial properties and has been studied for various scientific applications .
Mechanism of Action
Target of Action
Oxyhydrastinine, also known as Oxohydrastinine, is an isoquinolone alkaloid . Isoquinolone alkaloids are a class of compounds that demonstrate a wide range of biological activities . .
Mode of Action
Generally, the mode of action refers to the functional or anatomical changes at a cellular level induced by exposure to a substance . For isoquinolone alkaloids, the mode of action can vary widely depending on the specific compound and its targets .
Biochemical Pathways
Isoquinoline alkaloids, the class of compounds to which this compound belongs, are known to interact with various biochemical pathways due to their diverse structures .
Pharmacokinetics
Pharmacokinetics usually involves studying how the body affects a specific drug after administration .
Result of Action
As an isoquinolone alkaloid, it is likely to have a range of biological activities .
Action Environment
Environmental factors can often play a significant role in the effectiveness of many compounds .
Biochemical Analysis
Biochemical Properties
Oxohydrastinine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes involved in oxidative stress responses, such as xanthine oxidoreductase. This enzyme catalyzes the oxidative hydroxylation of hypoxanthine to xanthine and xanthine to uric acid, and oxohydrastinine may influence this pathway by modulating the activity of xanthine oxidoreductase . Additionally, oxohydrastinine has been shown to interact with proteins involved in cellular signaling pathways, potentially affecting their function and stability.
Cellular Effects
Oxohydrastinine exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, oxohydrastinine can modulate the activity of hypoxia-inducible factors, which are critical regulators of cellular responses to low oxygen levels . This modulation can lead to changes in gene expression and metabolic adaptations that help cells cope with hypoxic conditions. Furthermore, oxohydrastinine has been shown to affect oxidative stress levels in cells, potentially protecting them from damage caused by reactive oxygen species .
Molecular Mechanism
The molecular mechanism of oxohydrastinine involves its interactions with various biomolecules, including enzymes and proteins. Oxohydrastinine can bind to xanthine oxidoreductase, inhibiting its activity and reducing the production of reactive oxygen species . This inhibition can lead to decreased oxidative stress and protection of cellular components from damage. Additionally, oxohydrastinine may influence gene expression by modulating the activity of transcription factors such as hypoxia-inducible factors . These interactions highlight the compound’s potential as a therapeutic agent for conditions involving oxidative stress and hypoxia.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oxohydrastinine have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that oxohydrastinine remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to oxohydrastinine has been associated with sustained modulation of oxidative stress responses and gene expression, indicating its potential for prolonged therapeutic effects.
Dosage Effects in Animal Models
The effects of oxohydrastinine vary with different dosages in animal models. At lower doses, oxohydrastinine has been shown to exert protective effects against oxidative stress and hypoxia . At higher doses, the compound may exhibit toxic or adverse effects, such as increased oxidative stress and cellular damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications of oxohydrastinine.
Metabolic Pathways
Oxohydrastinine is involved in several metabolic pathways, including those related to oxidative stress and hypoxia. The compound interacts with enzymes such as xanthine oxidoreductase, influencing the production of uric acid and reactive oxygen species . Additionally, oxohydrastinine may affect metabolic flux and metabolite levels by modulating the activity of key enzymes and transcription factors involved in cellular metabolism.
Transport and Distribution
The transport and distribution of oxohydrastinine within cells and tissues are critical for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it can exert its effects . Oxohydrastinine may interact with transporters and binding proteins that facilitate its movement within cells, influencing its localization and accumulation.
Subcellular Localization
Oxohydrastinine is localized to specific subcellular compartments, where it can interact with target biomolecules and exert its effects. The compound may be directed to particular organelles, such as mitochondria or the nucleus, through targeting signals or post-translational modifications . This subcellular localization is essential for the compound’s activity and function, as it allows oxohydrastinine to modulate specific cellular processes and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxyhydrastinine can be synthesized through the oxidative splitting of hydrastine hydrochloride using nitric acid . This method yields oxohydrastinine in good quantities. The compound can also be prepared using pH-zone-refining counter-current chromatography and semipreparative reversed-phase liquid chromatography .
Industrial Production Methods: Industrial production of oxohydrastinine involves the extraction of hydrastine from the plant Hydrastis canadensis, followed by its chemical modification. The process includes the use of solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Chemical Reactions Analysis
Types of Reactions: Oxyhydrastinine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used for the oxidative splitting of hydrastine to produce oxohydrastinine.
Reduction: Specific reducing agents can be used to modify the structure of oxohydrastinine, although detailed conditions are less commonly documented.
Substitution: Various nucleophiles can be introduced to the oxohydrastinine structure under appropriate conditions.
Major Products: The major product formed from the oxidation of hydrastine is oxohydrastinine itself . Further reactions can yield derivatives with different functional groups, depending on the reagents used.
Scientific Research Applications
Oxyhydrastinine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Hydrastinine: A closely related compound with similar antibacterial properties.
Protopine: Another alkaloid with a similar structure but different biological activities.
Cryptopine: Shares structural similarities but has distinct pharmacological properties.
Uniqueness: Oxyhydrastinine is unique due to its specific antibacterial activity and its role as an intermediate in the synthesis of other complex molecules . Its distinct chemical structure allows for various modifications, making it a versatile compound in scientific research.
Properties
IUPAC Name |
6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-3-2-7-4-9-10(15-6-14-9)5-8(7)11(12)13/h4-5H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUVXEAALLSOQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1=O)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203693 | |
Record name | Oxyhydrastinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552-29-4 | |
Record name | Oxyhydrastinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxyhydrastinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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